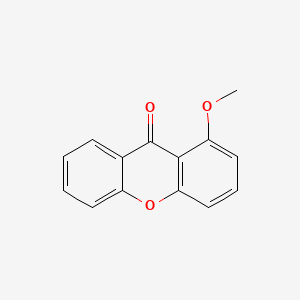

1-methoxyxanthen-9-one

Description

Contextualization of Xanthenones as a Class of Oxygenated Heterocyclic Compounds

Xanthenones, also known as 9H-xanthen-9-ones, are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. researchgate.net This tricyclic framework consists of two benzene (B151609) rings fused to a central pyran ring, which contains an oxygen atom and a ketone group at position 9. nih.govphytobank.ca This fundamental structure, with its rigid and planar nature, provides a unique platform for chemical modifications, leading to a vast array of derivatives.

Naturally occurring xanthenones are found as secondary metabolites in various microorganisms, fungi, lichens, and higher plants. nih.govresearchgate.net The structural diversity of these natural products is vast, with common modifications including hydroxylation, methylation, prenylation, and glycosylation. researchgate.netmdpi.com These substitutions significantly influence the physicochemical properties and biological activities of the resulting compounds. researchgate.net The biosynthesis of many natural xanthones follows a mixed shikimate-acetate pathway. nih.gov

From a chemical standpoint, the xanthenone nucleus is an electron-rich aromatic system, and the presence of the carbonyl group and the ether linkage influences its reactivity. The structural characteristics of xanthenones can be determined using various spectroscopic techniques, including UV-visible spectroscopy, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Significance of Methoxy-Substituted Xanthenones in Modern Medicinal Chemistry and Drug Discovery

The introduction of a methoxy (B1213986) group (-OCH3) onto the xanthenone scaffold, as seen in 1-methoxyxanthen-9-one, can profoundly impact its biological profile. Methoxy substituents are known to alter a molecule's lipophilicity, electronic distribution, and steric properties, which in turn can enhance its interaction with biological targets and improve its pharmacokinetic properties. ontosight.ai

Methoxy-substituted xanthenones have emerged as a significant area of interest in medicinal chemistry due to their diverse and potent biological activities. Research has demonstrated that these compounds exhibit a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai For instance, certain methoxy-substituted xanthenone derivatives have shown notable activity against various cancer cell lines. nih.gov The position and number of methoxy groups on the xanthenone core are crucial factors in determining the potency and selectivity of their biological action. nih.gov

The exploration of methoxy-substituted xanthenones has led to the identification of promising lead compounds for the development of new therapeutic agents. researchgate.net Their ability to modulate various cellular pathways makes them attractive candidates for tackling a range of diseases.

Overview of Key Research Trajectories for Xanthenone Derivatives

The field of xanthenone research is dynamic, with several key trajectories guiding current investigations. A major focus remains on the synthesis of novel xanthenone derivatives with enhanced biological activity and improved drug-like properties. researchgate.net This includes the development of more efficient and environmentally friendly synthetic methods, such as multicomponent reactions and the use of green catalysts. researchgate.netnih.gov

Another significant research direction involves the detailed elucidation of the mechanisms of action of bioactive xanthenones. Understanding how these compounds interact with specific enzymes, receptors, and other cellular targets is crucial for optimizing their therapeutic potential and minimizing potential side effects. nih.govnih.gov For example, studies have investigated the ability of xanthenone derivatives to inhibit enzymes like topoisomerase II and α-glucosidase. nih.govmdpi.com

Furthermore, there is a growing interest in the potential of xanthenones as fluorescent probes for biological imaging, owing to their intrinsic spectroscopic properties. The development of xanthene derivatives for applications in materials science is also an emerging area of research. The investigation of naturally occurring xanthenones from diverse sources, including marine organisms, continues to be a valuable strategy for discovering new and unique chemical structures with potent biological activities. mdpi.com

| Property | Description |

| Molecular Formula | C14H10O3 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Methoxy-9H-xanthen-9-one |

| Boiling Point | 388.2°C at 760 mmHg |

| Density | 1.273 g/cm³ |

Structure

3D Structure

Properties

CAS No. |

6563-60-6 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

1-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O3/c1-16-11-7-4-8-12-13(11)14(15)9-5-2-3-6-10(9)17-12/h2-8H,1H3 |

InChI Key |

IVWOUZKNCGFRBC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |

Other CAS No. |

6563-60-6 |

Origin of Product |

United States |

Biosynthetic Pathways of Methoxy Substituted Xanthones

Plant Biosynthesis Mechanisms of the Xanthone (B1684191) Core

The formation of the foundational xanthone structure in plants is a multi-step process that begins with fundamental building blocks derived from carbohydrate metabolism. This pathway ultimately yields a key benzophenone (B1666685) intermediate that undergoes cyclization to form the characteristic tricyclic xanthone core.

The journey to the xanthone core in plants begins with the shikimate pathway, a central metabolic route that converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govnih.gov For xanthone biosynthesis, this pathway provides essential aromatic precursors. nih.gov Specifically, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) enter the shikimate pathway to eventually produce chorismate, a critical branch-point intermediate. nih.gov

Depending on the plant family, the pathway can then proceed in one of two ways: a phenylalanine-dependent or a phenylalanine-independent route. nih.gov In the Hypericaceae family, for instance, phenylalanine is converted to cinnamic acid and then to benzoyl-CoA. mdpi.com In contrast, families like Gentianaceae can utilize a more direct, phenylalanine-independent route where a shikimate-derived intermediate leads to 3-hydroxybenzoic acid. nih.gov Both of these aromatic molecules serve as the key precursors for the next stage of biosynthesis. nih.gov

The formation of a benzophenone scaffold is the pivotal step leading to the xanthone core. This occurs through the activity of a type III polyketide synthase known as benzophenone synthase (BPS). nih.gov This enzyme catalyzes the condensation of one molecule of an aromatic precursor (like benzoyl-CoA or 3-hydroxybenzoyl-CoA from the shikimate pathway) with three molecules of malonyl-CoA (derived from the acetate-malonate pathway). researchgate.net

This condensation reaction results in the formation of 2,4,6-trihydroxybenzophenone. mdpi.com A subsequent hydroxylation step, catalyzed by a cytochrome P450 monooxygenase called benzophenone 3'-hydroxylase (B3'H), converts this initial product into the central intermediate for most plant xanthones: 2,3',4,6-tetrahydroxybenzophenone (B1214623). mdpi.comnih.gov This specific benzophenone structure holds the necessary arrangement of hydroxyl groups for the subsequent cyclization into the xanthone ring system. mdpi.com

The final step in forming the basic xanthone skeleton is an intramolecular oxidative C-O phenol (B47542) coupling of the 2,3',4,6-tetrahydroxybenzophenone intermediate. This reaction is catalyzed by regioselective cytochrome P450 enzymes, broadly termed xanthone synthases. mdpi.com Depending on whether the cyclization occurs ortho or para to the 3'-hydroxyl group, either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone is formed, respectively. nih.govmdpi.com These two compounds are the foundational cores for the vast majority of xanthone derivatives found in plants. nih.gov

From these core structures, a wide variety of substituted xanthones, including 1-methoxyxanthen-9-one, are generated through the action of tailoring enzymes. These enzymes modify the core through reactions such as:

Hydroxylation: Additional hydroxyl groups are introduced at specific positions on the xanthone ring by hydroxylase enzymes. A notable example is xanthone-6-hydroxylase (X6H), a cytochrome P450-dependent monooxygenase, which can hydroxylate 1,3,5-trihydroxyxanthone to form 1,3,5,6-tetrahydroxyxanthone. nih.govnih.gov

Methylation: The hydroxyl groups can then be methylated by O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.gov This step is crucial for the formation of methoxy-substituted xanthones. The specific regioselectivity of different OMTs leads to the wide diversity of methoxylated xanthones observed in nature. researchgate.netnih.gov

Further modifications, such as glycosylation and prenylation, can also occur, leading to an even greater diversity of xanthone natural products. nih.gov

Microbial Biosynthesis of Polycyclic Xanthone Natural Products

In contrast to the plant pathway, bacteria, particularly those from the Actinomycetes group, construct xanthones using a different strategy centered around type II polyketide synthases (PKSs). mdpi.com This process leads to highly complex polycyclic xanthone structures. mdpi.com

The biosynthesis of bacterial polycyclic xanthones begins with a minimal type II PKS system, which assembles a long polyketide chain from simple acetate (B1210297) units (via malonyl-CoA). mdpi.com This polyketide chain then undergoes a series of cyclization reactions, guided by specific cyclase enzymes, to form an angular aromatic framework. mdpi.com

A key transformation in the formation of the xanthone core is a Baeyer-Villiger oxidation reaction. mdpi.com This step is catalyzed by a flavin-dependent monooxygenase, which inserts an oxygen atom into a carbon-carbon bond of a bicyclic or tricyclic aromatic precursor, thereby forming the central γ-pyrone ring (ring C) characteristic of the xanthone chromophore. mdpi.com For example, in the biosynthesis of the albofungin (B1666813) family of polycyclic xanthones, an FAD-dependent monooxygenase known as XanO4 performs this critical Baeyer-Villiger oxidation to create the xanthone moiety. mdpi.com

Once the core polycyclic xanthone scaffold is assembled, it is further decorated by a suite of "tailoring" enzymes that impart structural diversity and often confer specific biological activities. mdpi.comfrontiersin.org These modifications are critical for the maturation of the final natural product. mdpi.com

Key tailoring reactions include:

Methylation: As in plants, methylation is a common modification in bacterial xanthone biosynthesis. This reaction is catalyzed by methyltransferases that typically use SAM as the methyl donor. researchgate.net These enzymes can act on hydroxyl groups (O-methylation) or directly on carbon atoms (C-methylation), adding to the structural complexity of the final molecule. researchgate.net

Halogenation: A distinctive feature of many bacterial natural products is the incorporation of halogen atoms, most commonly chlorine or bromine. This is carried out by specialized halogenase enzymes. frontiersin.org These enzymes are often FAD-dependent and facilitate the electrophilic addition of a halogen to the aromatic rings of the xanthone core. This halogenation step can significantly impact the biological activity of the resulting compound. mdpi.com

Through the combined action of the core PKS machinery and these diverse tailoring enzymes, bacteria produce a remarkable array of structurally complex and biologically active polycyclic xanthones. mdpi.comfrontiersin.org

Structural Diversity Arising from Biosynthetic Modifications

The foundational xanthone skeletons, 1,3,5-THX and 1,3,7-THX, serve as platforms for a wide array of enzymatic modifications, leading to the vast structural diversity observed in naturally occurring xanthones. nih.gov These modifications, including hydroxylation, methylation, prenylation, and glycosylation, give rise to a plethora of xanthone derivatives with diverse biological activities. researchgate.net

Hydroxylation and Methylation: Further hydroxylation of the initial trihydroxyxanthone core can occur, creating tetrahydroxyxanthones. nih.gov Subsequently, O-methylation at various hydroxyl groups, catalyzed by specific O-methyltransferases, generates a range of methoxy-substituted xanthones. mdpi.com The degree and position of methylation contribute significantly to the structural variety.

Prenylation: The attachment of prenyl groups, typically dimethylallyl pyrophosphate (DMAPP), to the xanthone nucleus is another common modification. researchgate.net This process is catalyzed by prenyltransferases and can occur at various positions on the aromatic rings, leading to compounds such as hyperxanthone (B12302290) E and patulone in Hypericum species. frontiersin.orgresearchgate.net

Glycosylation: The addition of sugar moieties to the xanthone scaffold, known as glycosylation, is also a significant contributor to structural diversity. This process can result in the formation of O-glycosides or C-glycosides, such as mangiferin. frontiersin.org

The interplay of these biosynthetic modifications results in a rich tapestry of xanthone structures. The following table provides examples of naturally occurring xanthones that illustrate this structural diversity stemming from the core trihydroxyxanthone precursors.

| Compound Name | Core Precursor | Type of Modification(s) | Resulting Structure |

| Gentisin | 1,3,7-THX | Methylation | 1,7-dihydroxy-3-methoxyxanthone |

| Isogentisin | 1,3,7-THX | Methylation | 1,3-dihydroxy-7-methoxyxanthone |

| α-Mangostin | 1,3,6,7-Tetrahydroxyxanthone | Prenylation and Methylation | A prenylated and methoxylated derivative |

| Swertianolin | 1,3,5-THX derivative | Glycosylation and Methylation | 1,5-dihydroxy-3-methoxyxanthone-8-O-β-D-glucopyranoside |

| Norathyriol 6-O-glucoside | 1,3,6,7-Tetrahydroxyxanthone | Glycosylation | A glycosylated derivative |

Structure Activity Relationship Sar Studies of 1 Methoxyxanthen 9 One Derivatives

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Xanthones

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical properties of a series of compounds with their biological activities. nih.govmdpi.com These in silico methods are crucial for predicting the activity of novel molecules, thereby streamlining the drug discovery process. nih.govresearchgate.net For xanthone (B1684191) derivatives, three-dimensional QSAR (3D-QSAR) approaches are particularly valuable as they consider the spatial arrangement of atoms.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields of a set of aligned molecules. taylorfrancis.com The goal is to identify correlations between the shapes and electronic properties of the molecules and their biological activity.

In studies on xanthone derivatives as inhibitors of targets like human alpha-glucosidase, CoMFA has been successfully applied. researchgate.net Researchers develop statistical models by aligning a series of xanthone compounds and calculating their interaction energies with a probe atom on a 3D grid. A robust CoMFA model is characterized by strong predictive power, indicated by a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²). For example, a study on xanthone derivatives yielded a CoMFA model with a q² of 0.663 and an r² of 0.989, demonstrating its significant predictive ability. researchgate.net

The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. researchgate.net Green contours, for instance, may indicate areas where bulky groups would increase activity, while yellow contours suggest the opposite. researchgate.net

| Statistical Parameter | Reported Value | Significance |

|---|---|---|

| q² (cross-validated r²) | 0.580 - 0.663 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.949 - 0.989 | Shows a strong correlation between predicted and experimental activities for the training set. |

| Predictive r² (for test set) | 0.882 | Confirms the model's ability to predict the activity of new compounds. |

Similar to CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method used to analyze the relationship between molecular properties and biological activity. taylorfrancis.com In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.netnih.gov This provides a more comprehensive understanding of the intermolecular interactions governing the compound's activity.

For xanthone derivatives, CoMSIA models have also shown strong predictive capabilities. In one study, a CoMSIA model produced a q² of 0.639 and an r² of 0.963. researchgate.net The analysis of CoMSIA contour maps provides crucial insights into the structural features required for activity, guiding the design of more potent inhibitors. researchgate.net For instance, the maps can pinpoint specific locations on the xanthone scaffold where adding a hydrophobic group or a hydrogen bond donor would be beneficial.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ijper.orgunar.ac.id In drug design, it is used to model the interaction between a ligand (such as a xanthone derivative) and its protein target at the atomic level. nih.govnih.gov

When used in conjunction with 3D-QSAR methods, molecular docking provides a structural basis for the SAR findings. researchgate.net While CoMFA and CoMSIA contour maps suggest what physicochemical properties are important and where, docking can illustrate how these properties facilitate binding within the active site of a specific receptor. nih.govresearchgate.net For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions between the xanthone ligand and amino acid residues of the target protein. nih.govnih.gov This combined approach of 3D-QSAR and molecular docking offers a powerful strategy for interpreting SAR and rationally designing new, more effective xanthone-based therapeutic agents. researchgate.net

Influence of Substituent Nature and Position on Biological Activities

The biological activity of xanthone derivatives is highly dependent on the nature and position of substituents on the tricyclic scaffold. up.ptresearchgate.net Strategic modification of functional groups can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

The methoxy (B1213986) (-OCH₃) group is a common substituent in many biologically active natural and synthetic xanthones. uniroma1.it Its position on the xanthone nucleus plays a critical role in determining the compound's activity.

Research has shown that the arrangement of methoxy groups can significantly influence efficacy. For instance, in a study comparing antifouling activity, xanthones with methoxy groups at both the C-3 and C-4 positions demonstrated stronger inhibition than analogs containing a hydroxyl group at C-4 and a methoxy group at C-3. nih.gov The introduction of an additional methoxy group at position C-6, however, did not appear to significantly affect this particular activity. nih.gov In the context of anticancer activity, phenyl-substituted tetramethoxy xanthone derivatives have been evaluated, with studies indicating that the electronic effects within the substituted phenyl ring are vital for antiproliferative action. up.pt The presence of methoxy groups, often alongside hydroxyl groups, is a recurring feature in xanthones with cytotoxic activity against various cancer cell lines. mdpi.com

| Compound Type | Substitution Pattern | Observed Activity |

|---|---|---|

| Dimethoxy Xanthone | -OCH₃ at C-3 and C-4 | Stronger inhibition |

| Hydroxy Methoxy Xanthone | -OCH₃ at C-3, -OH at C-4 | Not significantly active |

The introduction of halogens, alkyl groups, and hydroxyl groups to the xanthone core leads to diverse biological outcomes.

Halogenation: The substitution of hydrogen with a halogen atom (F, Cl, Br, I) can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. libretexts.org In some cases, halogenation can enhance activity. For example, adding a chloro substituent to a hydroxyxanthone skeleton was predicted to increase antimalarial activity. researchgate.net However, the position is crucial; the introduction of a chlorine atom at the C-2 position of one active xanthone derivative was found to completely nullify its anti-settlement effect. nih.gov

Alkyl Substitution: Alkyl groups, particularly lipophilic ones like prenyl groups, can significantly impact how a xanthone derivative interacts with biological targets. uniroma1.it The presence of these groups can enhance membrane permeability and facilitate binding to hydrophobic pockets in proteins. However, the steric bulk of alkyl substituents can also be detrimental. Large substituted groups can cause steric hindrance, potentially decreasing the compound's ability to fit into a target's active site and thereby reducing its inhibitory activity. mdpi.com

Hydroxyl Substitution: Hydroxyl (-OH) groups are key functional groups that can act as hydrogen bond donors, often playing a crucial role in ligand-receptor interactions. The growth inhibitory effects of many xanthone derivatives on tumor cells are dependent on the presence and position of hydroxyl groups. up.pt For instance, dihydroxy xanthones have shown notable antitumor activity. up.pt However, as noted earlier, replacing a methoxy group with a hydroxyl group at the C-4 position led to a significant loss of activity in an antifouling assay, highlighting the nuanced and context-dependent role of this functional group. nih.gov QSAR analyses have identified that atomic charges on specific carbon atoms (C1, C2, C3), which are influenced by attached groups like hydroxyls, are significant descriptors for predicting cytotoxic activity. nih.govnih.gov

Positional Specificity of Substituents and Observed Potency

The biological potency of xanthone derivatives is profoundly influenced by the position of substituents on the tricyclic ring system. Research on substituted xanthenone-4-acetic acids, a class of compounds investigated for their anticancer properties, demonstrates a clear link between substituent placement and activity. nih.govmatilda.science

While the general level of activity is determined by the nature of the substituent (in the order of Cl > Me, OMe > NO2, OH), the potency is much more dependent on the position of that substituent. nih.govmatilda.scienceacs.org Studies evaluating these compounds against colon adenocarcinoma 38 in vivo revealed that 5-substituted compounds are consistently the most dose-potent. nih.govmatilda.science For instance, 5-methylxanthenone-4-acetic acid showed a similar level of antitumor activity to the well-known agent flavoneacetic acid but was more than seven times as potent. nih.gov This highlights the critical importance of the C-5 position for enhancing the potency of xanthenone-based agents.

This positional preference suggests that the C-5 region of the molecule is likely involved in a key interaction with the biological target, where the substituent can optimize binding affinity or modulate the molecule's electronic or steric properties for maximum effect.

Correlation of Structural Features with Specific Biological Activities

The type and placement of functional groups on the 1-methoxyxanthen-9-one scaffold directly correlate with its efficacy against specific biological targets, such as enzymes, cancer cells, and microbes.

Enzyme Inhibition Profiles (e.g., Xanthine (B1682287) Oxidase, α-Glucosidase)

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. mdpi.com Xanthone derivatives have emerged as a promising class of non-purine XO inhibitors. nih.gov SAR studies indicate that specific substitutions are key to their inhibitory potential. For example, in a series of synthesized xanthone derivatives, the presence of a cyano group at the para position of a benzyl (B1604629) moiety was identified as a preferred substitution pattern for strong inhibition against xanthine oxidase. nih.gov This suggests that the electronic properties and the specific spatial arrangement of substituents are crucial for effective interaction with the enzyme's active site.

α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes. nih.gov SAR studies of xanthone derivatives have identified key structural features for potent α-glucosidase inhibition. The presence of an allyl group at the C-1 position has been shown to enhance inhibitory activity. mdpi.com Furthermore, alkoxy-substituted xanthones have demonstrated particularly potent inhibition, with some derivatives showing significantly greater activity than the parent compounds. mdpi.com The introduction of electron-withdrawing groups, such as in dioxole derivatives, has also been shown to improve inhibitory activity compared to methyl or methoxy phenyl substitutions. nih.gov

| Enzyme Target | Favorable Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| Xanthine Oxidase | Cyano group at para-position of benzyl moiety | Enhanced inhibitory activity | nih.gov |

| α-Glucosidase | Allyl group at C-1 position | Greater inhibitory effect | mdpi.com |

| Alkoxy substitutions | Potent inhibitory activity | mdpi.com |

Anticancer Activity Correlations in Xanthenone-4-acetic Acids

Xanthenone-4-acetic acids (XAA) have been extensively studied for their antitumor effects, particularly their ability to induce hemorrhagic necrosis in solid tumors like the colon 38 adenocarcinoma in mice. nih.govnih.gov The SAR for this class of compounds is well-defined.

The acetic acid side chain is a critical requirement for activity. nih.gov Any significant alterations to the carboxylic acid group or its geometric position relative to the xanthone core lead to a great reduction or complete loss of activity. nih.gov However, some modifications, such as α-methylation of the side chain, are tolerated. nih.gov

As previously noted, substitutions on the xanthone ring system are pivotal. The potency of these compounds is highly dependent on the substituent's position, with the C-5 position being optimal for high potency. nih.govacs.org The nature of the substituent also plays a role, with chloro, methyl, and methoxy groups generally conferring greater activity than nitro or hydroxyl groups. nih.gov A notable example is 5,6-dimethylxanthone-4-acetic acid (DMXAA), a carboxyxanthone derivative that advanced to Phase III clinical trials for its antitumor activity. mdpi.com

| Structural Feature | Effect on Anticancer Activity | Reference |

|---|---|---|

| Intact acetic acid side chain at C-4 | Essential for activity | nih.gov |

| Substitution at C-5 position | Confers the highest potency | nih.govmatilda.science |

| Nature of substituent (Cl, Me, OMe) | Higher activity compared to NO2 or OH | nih.gov |

Antimicrobial Activity Correlations

Xanthone derivatives, including chiral variants, have demonstrated significant antimicrobial properties. nih.gov The SAR in this context reveals that specific substitutions can target a range of bacteria and fungi.

Studies on 2-substituted xanthone derivatives showed that compounds containing certain amine moieties possess broad-spectrum antifungal activity. nih.gov For instance, 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride was effective against all fungal species tested. nih.gov Furthermore, the introduction of a chloro group at the C-6 position in combination with an encyclic amine moiety resulted in significant efficacy against various yeasts and dermatophytes, as well as some bacteria like Staphylococcus aureus and Escherichia coli. nih.gov This indicates that a combination of substitutions at different positions can synergistically enhance antimicrobial action. The presence of furan (B31954) and pyran groups, as well as hydroxy side chains on chiral xanthone derivatives, has also been associated with antimicrobial effects. nih.gov

SAR in the Context of Specific Molecular Targets and Cellular Responses (e.g., NF-κB activation, kinase targets)

The biological effects of xanthone derivatives are often traced back to their interaction with specific molecular targets that regulate key cellular processes like inflammation and proliferation.

Nuclear Factor-kappa B (NF-κB) Activation: The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic strategy. nih.gov The anti-inflammatory effects of some compounds are mediated through the suppression of NF-κB activation. mdpi.com Molecular docking studies have shown that xanthene derivatives can interact with the NF-κB/p52/RelB/DNA complex, suggesting a direct mechanism for modulating this pathway. researchgate.net The ability of these compounds to inhibit the phosphorylation and subsequent nuclear translocation of NF-κB subunits is a key mechanism of their anti-inflammatory action. nih.govmdpi.com

Mechanistic Investigations Through Computational and in Vitro Approaches for Xanthenone Research

Reaction Mechanism Elucidation in Xanthenone Synthesis

The synthesis of xanthenone scaffolds, including 1-methoxyxanthen-9-one, often involves multiple steps where regioselectivity and reaction conditions play a critical role in determining the final product distribution. Computational and experimental approaches are vital in elucidating the underlying mechanisms of these transformations.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the most likely pathways for xanthenone synthesis. These methods allow researchers to model the energy landscapes of reaction intermediates and transition states. For the synthesis of substituted xanthenones, regioselectivity—the preference for bond formation at one position over another—is a key challenge.

By calculating the activation energies (Ea) for different potential reaction pathways, computational models can predict which regioisomer is more likely to form. For instance, in reactions involving the cyclization of a substituted phenol (B47542) and a benzoic acid derivative, DFT can be used to compare the energy barriers for cyclization at different positions on the aromatic rings. The pathway with the lower activation energy is predicted to be the kinetically favored route. These calculations help in understanding why a particular isomer, such as one with a methoxy (B1213986) group at the C1 position, might be preferentially formed over other isomers.

Furthermore, analysis of the electronic properties of reactants, such as charge distribution and frontier molecular orbitals (HOMO-LUMO), can provide insights into the reactivity and selectivity of the starting materials. These computational tools guide the rational design of synthetic strategies to maximize the yield of the desired xanthenone derivative.

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control, a principle that is applicable to the synthesis of this compound. jackwestin.com The distinction between these two regimes depends largely on the reaction conditions, such as temperature and reaction time. libretexts.orgyoutube.com

Kinetic Control : At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed the fastest. libretexts.orgyoutube.com This "kinetic product" corresponds to the reaction pathway with the lowest activation energy. jackwestin.com If the synthesis of a particular isomer of methoxyxanthenone has a lower energy barrier, it will predominate under these conditions, even if it is not the most stable product. libretexts.org

Thermodynamic Control : At higher temperatures, the reaction system has enough energy to overcome the activation barriers of both forward and reverse reactions, establishing an equilibrium. libretexts.orgmasterorganicchemistry.com Under these conditions, the product distribution is determined by the relative thermodynamic stability of the products. jackwestin.comlibretexts.org The most stable isomer, known as the "thermodynamic product," will be the major component of the final mixture. libretexts.org

The interplay between these control elements is crucial in synthetic chemistry. A reaction might be run at a low temperature to isolate a less stable but desired kinetic product, or it might be heated for an extended period to ensure the formation of the most stable thermodynamic product. Understanding these principles allows chemists to steer the synthesis towards the desired xanthenone isomer.

Table 1: Comparison of Kinetic and Thermodynamic Control in a Hypothetical Reaction

| Feature | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |

| Governing Factor | Rate of product formation (lowest activation energy) jackwestin.com | Stability of the final product (lowest Gibbs free energy) jackwestin.com |

| Reversibility | Generally irreversible libretexts.org | Reversible, equilibrium is reached masterorganicchemistry.com |

| Major Product | The product that forms the fastest (Kinetic Product) libretexts.org | The most stable product (Thermodynamic Product) libretexts.org |

Computational Chemistry Applications in Xanthenone Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods to investigate and predict the properties of molecules like this compound.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a xanthenone derivative, and its biological receptor at an atomic level. rowan.edu These simulations model the movements and interactions of atoms over time, offering insights that static models like molecular docking cannot fully capture. rowan.educarlssonlab.org

In a typical MD simulation, a model of the ligand-receptor complex is placed in a simulated physiological environment (e.g., a water box with ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to predict how the atoms will move over a short time step. By repeating this process millions of times, a trajectory is generated that shows the dynamic behavior of the complex.

This technique is used to:

Assess the stability of the ligand in the receptor's binding pocket.

Identify key amino acid residues involved in the interaction.

Calculate the binding free energy, which provides a more accurate estimation of the ligand's affinity for the receptor.

Observe conformational changes in the receptor upon ligand binding, which can be crucial for its biological function. rowan.edu

For xanthenone research, MD simulations can help validate docking results and provide a deeper understanding of how compounds like this compound might exert their biological effects by interacting with protein targets. rowan.edu

In silico target fishing refers to computational methods used to identify the potential biological targets of a molecule. nih.gov This approach is crucial in the early stages of drug discovery for understanding a compound's mechanism of action and predicting potential off-target effects. nih.gov For a compound like this compound, these methods can scan large databases of protein structures to find which ones it is most likely to bind to.

One important family of drug targets is the kinase network . Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.govnih.gov Computational models can predict whether a xanthenone derivative might act as a kinase inhibitor by docking the molecule into the ATP-binding site of various kinases. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a specific receptor tyrosine kinase that is often overexpressed in tumors, making it a key target for anticancer drugs. nih.govmdpi.comnih.gov Computational studies can explore the potential of this compound to inhibit EGFR. Molecular docking can be used to predict the binding mode and affinity of the compound to the EGFR kinase domain. lsu.edu A favorable binding energy and interaction profile would suggest that the compound is a candidate for further experimental validation as an EGFR inhibitor. nih.gov Network-based inference methods can also be employed, which use known drug-target interactions and chemical structures to predict new interactions for novel compounds. nih.gov

Many of the biological activities of xanthenones and related flavonoids are attributed to their antioxidant properties, which are linked to their ability to donate electrons or hydrogen atoms to neutralize free radicals. nih.govmdpi.com Computational chemistry provides robust methods for quantifying the antioxidant potential of a molecule like this compound.

The electron-transfer potential can be predicted by calculating thermodynamic parameters. researchgate.net One key parameter is the Ionization Potential (IP), which relates to the energy required to remove an electron from the molecule. nih.gov A lower IP suggests a greater propensity to donate an electron, a key step in many antioxidant mechanisms.

Quantum chemical calculations, often using DFT, are employed to determine several descriptors of antioxidant activity: nih.gov

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO) : The energy of the HOMO is directly related to the molecule's ability to donate an electron. A higher EHOMO value indicates a better electron-donating capacity and thus higher potential antioxidant activity. nih.gov

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO) : This relates to the molecule's ability to accept an electron.

HOMO-LUMO Energy Gap (Egap) : The difference between ELUMO and EHOMO is an indicator of chemical reactivity and kinetic stability. A smaller gap can suggest higher reactivity. nih.gov

These computational predictions allow for the rapid screening of many different xanthenone derivatives to identify those with the most promising antioxidant properties for further experimental investigation. nih.govnih.gov

Table 2: Computational Descriptors for Predicting Antioxidant Activity

| Descriptor | Definition | Implication for Antioxidant Activity |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove one electron from the molecule. | A lower IP value generally indicates a higher ability to donate an electron. nih.gov |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher (less negative) EHOMO value suggests a stronger electron-donating capacity. nih.gov |

| HOMO-LUMO Gap (Egap) | The energy difference between the LUMO and HOMO. | A smaller energy gap can be correlated with higher chemical reactivity. nih.gov |

In Vitro Methodologies for Mechanistic Screening and Biological Evaluation

In vitro assays are fundamental to the preliminary screening and mechanistic understanding of novel chemical compounds. These controlled laboratory experiments provide the first insights into how a substance interacts with biological systems at a molecular and cellular level. For a compound such as this compound, a tiered approach using enzymatic and cell-based assays is essential to build a comprehensive profile of its biological effects.

Enzymatic Assays for Inhibitory Mechanisms (e.g., α-Glucosidase Kinetics)

Enzymatic assays are designed to determine the direct effect of a compound on a specific enzyme's activity. One such enzyme of significant therapeutic interest is α-glucosidase, which is involved in carbohydrate digestion. nih.gov Inhibitors of this enzyme can delay glucose absorption and are used in the management of type 2 diabetes. wikipedia.orgnih.gov

The investigation of this compound as a potential α-glucosidase inhibitor would involve kinetic studies to determine the nature of its interaction with the enzyme. This is typically done by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data are often analyzed using plotting methods like the Lineweaver-Burk plot to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This analysis reveals whether the inhibition is competitive, non-competitive, or uncompetitive, providing crucial information about the inhibitor's mechanism of action. gpnotebook.com

Although many natural products, including various flavonoids and other polyphenolic compounds, have been identified as α-glucosidase inhibitors, specific kinetic data for this compound have not been reported. nih.gov An illustrative table for presenting such hypothetical findings is shown below.

Table 1: Illustrative Kinetic Parameters of α-Glucosidase Inhibition This table is a template for displaying data and does not represent actual experimental results for this compound.

| Inhibitor Concentration (µM) | Apparent Vmax (µmol/min) | Apparent Km (mM) | Inhibition Type |

|---|---|---|---|

| 0 (Control) | 100 | 2.5 | - |

| 10 | 100 | 5.0 | Competitive |

| 25 | 100 | 8.2 | Competitive |

Assessment of Cellular Processes and Molecular Pathways (e.g., Inhibition of Cancer Cell Motility and Migration, Gene Expression Modulation)

A critical aspect of anticancer drug discovery is the ability of a compound to inhibit metastasis, the process by which cancer spreads. nih.gov Cell motility and migration are fundamental to this process. nih.gov Standard in vitro methods to assess these activities include the wound-healing (or scratch) assay and the Transwell migration assay. In a wound-healing assay, a "scratch" is made in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the gap is measured over time in the presence and absence of the test compound. The Transwell assay provides a more quantitative measure of cell invasion by assessing the ability of cells to migrate through a porous membrane, sometimes coated with an extracellular matrix to simulate invasion.

To understand the molecular mechanisms underlying any observed biological effects, gene expression analysis is employed. If this compound were to inhibit cancer cell migration, for example, researchers would investigate its effect on the expression of genes known to regulate this process, such as those in the Wnt signaling pathway or genes for matrix metalloproteinases (MMPs). nih.gov Techniques like quantitative PCR (qPCR) or RNA-sequencing would be used to measure changes in mRNA levels of target genes.

As with the other biological activities, specific studies on the effect of this compound on cancer cell motility, migration, or gene expression modulation have not been found in the reviewed literature.

Table 3: Hypothetical Results of a Transwell Migration Assay This table is a template for presenting experimental data and does not reflect actual results for this compound.

| Treatment | Cell Line | Migrated Cells (per field) | % Inhibition |

|---|---|---|---|

| Vehicle Control | MDA-MB-231 | 210 ± 15 | 0% |

| This compound (5 µM) | MDA-MB-231 | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for 1 Methoxyxanthen 9 One and Xanthones

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of xanthones from complex mixtures such as plant extracts. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UHPLC) is typically dictated by the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the analysis of xanthones. nih.gov It is particularly effective for the separation and quantification of these compounds in various biological matrices, which is essential for pharmacokinetic and metabolic studies. nih.gov The method's reliability and precision make it a standard for quality control. oup.com

Reversed-phase HPLC, using a nonpolar stationary phase (most commonly C18) and a polar mobile phase, is the predominant mode for xanthone (B1684191) analysis. nih.gov The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to resolve a wide range of xanthones with varying polarities within a single run. nih.gov

Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector. mdpi.com Xanthones exhibit characteristic UV absorbance, and a PDA detector provides spectral data for each peak, aiding in peak identification and purity assessment. academicjournals.org For quantitative analysis in biological fluids, fluorescence detection can be employed, either exploiting the native fluorescence of the analyte or after derivatization, to achieve lower limits of detection compared to UV absorbance. nih.govresearchgate.net A validated HPLC method for xanthone and 3-methoxyxanthone (B1606244) demonstrated linearity over a concentration range of 0.4–2.5 µg/mL and 1.0–5.8 µg/mL, respectively, with recovery from nanocapsules ranging from 98.8% to 102.8%. oup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | nih.gov |

| Flow Rate | 0.6 - 1.0 mL/min | oup.commdpi.com |

| Detector | Photodiode Array (PDA) at 237-281 nm | oup.commdpi.com |

| Temperature | Ambient or controlled (e.g., 25 °C) | mdpi.com |

Ultra-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and greater sensitivity. mdpi.com When coupled with advanced detectors, UHPLC is a powerful tool for the comprehensive analysis of xanthones. mdpi.com

A Photodiode Array (PDA) detector, when coupled with UHPLC, allows for the rapid acquisition of UV-Vis spectra, which is invaluable for the initial identification of xanthone scaffolds in complex mixtures. researchgate.net This setup is highly effective for the simultaneous quantification of multiple xanthones in plant extracts. researchgate.net

For unambiguous identification and structural elucidation, UHPLC is often coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS/MS). nih.govnih.gov This hyphenated technique provides not only the retention time and UV spectrum but also the accurate mass of the parent ion (enabling molecular formula determination) and its fragmentation pattern (MS/MS), which offers detailed structural insights. nih.gov UHPLC-Q-TOF-MS/MS has been successfully applied to identify dozens of compounds, including xanthones, in fruit extracts, demonstrating its utility in metabolomics and phytochemical profiling. nih.gov The high sensitivity and specificity of UPLC-MS/MS make it an ideal method for quantifying trace levels of xanthones in various samples. mdpi.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | Gradient: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.commdpi.com |

| Detector | PDA (e.g., 254 nm) and/or Q-TOF-MS/MS | researchgate.netnih.gov |

| Temperature | 55 °C | mdpi.com |

Spectroscopic and Diffraction-Based Characterization Techniques

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of isolated compounds like 1-methoxyxanthen-9-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, including xanthones. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. ruc.dk

¹H NMR: Proton NMR provides information on the chemical environment, number, and connectivity of protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the xanthone core and a characteristic singlet for the methoxy (B1213986) group protons. nih.gov The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the rings. researchgate.net

¹³C NMR: Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., carbonyl, aromatic, methoxy). The spectrum of this compound would feature a downfield signal for the carbonyl carbon (C-9), signals in the aromatic region for the benzene (B151609) ring carbons, and an upfield signal for the methoxy carbon. nih.govresearchgate.net

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals, especially for complex xanthone structures. nih.govdoc-developpement-durable.org HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure and determining the precise location of substituents like the methoxy group. nih.govmdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1-OCH₃ | ~3.9 | ~55-56 |

| C=O (C-9) | - | ~174-182 |

| Aromatic Protons | ~6.8 - 8.3 | - |

| Aromatic Carbons | - | ~90 - 165 |

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound (C₁₄H₁₀O₃), HRESIMS would detect the protonated molecule [M+H]⁺ and provide a mass measurement with high precision. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding a fragmentation pattern that provides further structural information, such as the loss of a methyl group (-CH₃) or carbon monoxide (-CO) from the xanthone core. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pub For this compound, the IR spectrum provides key diagnostic information. mdpi.com The presence of a strong absorption band around 1650 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching vibration of the γ-pyrone ring. mdpi.comresearchgate.net Absorption bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings. researchgate.net Additionally, characteristic bands for the C-O-C stretching of the ether linkage (both the methoxy group and the pyrone ring) would be observed, typically in the 1300-1000 cm⁻¹ region. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | pressbooks.pub |

| Alkyl C-H (in -OCH₃) | Stretching | 3000-2850 | pressbooks.pub |

| Conjugated Ketone (C=O) | Stretching | 1660-1640 | mdpi.com |

| Aromatic C=C | Stretching | 1600-1450 | researchgate.net |

| Ether (Ar-O-CH₃) | Stretching | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | pressbooks.pub |

X-ray Crystallography for Molecular Structure and Stereochemistry Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.org The method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a specific pattern of spots. nih.gov By analyzing the positions and intensities of these diffracted spots, scientists can generate a three-dimensional map of the electron density within the crystal, and from this, deduce the exact positions of the atoms, as well as the bond lengths and angles between them. wikipedia.orgnih.gov This provides definitive information about the molecule's three-dimensional structure and stereochemistry.

For the class of xanthones, X-ray crystallography has been instrumental in confirming their characteristic planar tricyclic structure. acs.org The core, 9H-xanthen-9-one, consists of two benzene rings fused to a central pyran ring, a structure that is inherently planar due to its extensive delocalized π-electron system. acs.org

A closely related compound, 2-hydroxy-1-methoxyxanthen-9-one monohydrate, has been analyzed, providing valuable data on how substituents affect the crystal packing. nih.gov The analysis of this molecule confirmed that the xanthene ring system is nearly planar. nih.gov In its crystal structure, molecules are linked by intermolecular hydrogen bonds, forming chains. nih.gov The crystallographic data for this related compound highlights the key structural parameters typical for this class of molecules.

Below is a table summarizing the crystallographic data for 2-hydroxy-1-methoxyxanthen-9-one monohydrate, which serves as a representative example for the xanthone family.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.8008 (6) |

| b (Å) | 7.0856 (4) |

| c (Å) | 19.4596 (9) |

| β (°) | 102.402 (4) |

| Volume (ų) | 1185.16 (12) |

| Z (Molecules per unit cell) | 4 |

Table 1: Crystal data for 2-hydroxy-1-methoxyxanthen-9-one monohydrate. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For organic compounds, it primarily quantifies the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). If other elements such as oxygen (O) or sulfur (S) are present, their percentages are often determined by difference or by specific analytical methods. This technique is crucial for verifying the empirical formula of a newly synthesized or isolated compound. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula.

For this compound, the molecular formula is C₁₄H₁₀O₃. nih.govuni.lu Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 226.23 g/mol . nih.govwikipedia.org

The calculation for the theoretical percentage of each element is as follows:

Carbon (C): (14 × 12.011 g/mol ) / 226.23 g/mol × 100% = 74.33%

Hydrogen (H): (10 × 1.008 g/mol ) / 226.23 g/mol × 100% = 4.46%

Oxygen (O): (3 × 15.999 g/mol ) / 226.23 g/mol × 100% = 21.21%

The following table summarizes the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 74.33 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.46 |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.21 |

| Total Molar Mass | 226.231 |

Table 2: Theoretical elemental analysis data for this compound.

Experimental determination of these values would typically involve combustion analysis, where a sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed to determine the carbon and hydrogen content. The close correlation between experimentally obtained percentages and these theoretical values would serve to confirm the chemical formula and purity of a sample of this compound.

Q & A

Q. What are the recommended synthetic pathways for 1-methoxyxanthen-9-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions using methoxy-substituted precursors. For example, derivatives like 9-(2-methoxyphenyl)-9H-xanthen-9-ol (a structurally related compound) are synthesized via acid-catalyzed cyclization . Key steps include:

- Reagent selection : Use anhydrous conditions with catalysts like polyphosphoric acid or Lewis acids (e.g., AlCl₃).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol or methanol.

- Purity validation : Confirm via HPLC (≥95% purity) and NMR (absence of residual solvents or unreacted intermediates) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Compare with databases like NIST Chemistry WebBook for xanthenone derivatives .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M–H]⁻ peaks and isotopic patterns.

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for xanthenones) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in photophysical studies of this compound?

- Methodological Answer : Contradictions in fluorescence quantum yields or excitation profiles may arise from:

- Sample preparation : Ensure consistent solvent polarity (e.g., DMSO vs. ethanol) and degassing to avoid oxygen quenching.

- Instrument calibration : Validate spectrophotometer wavelength accuracy using standard references (e.g., holmium oxide filters).

- Statistical rigor : Replicate experiments (n ≥ 3) and apply error analysis (e.g., standard deviation ±5%). For meta-analysis, use tools like R or Python to pool datasets and identify outliers .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature?

- Methodological Answer :

- pH stability : Prepare buffered solutions (pH 2–12) using HCl/NaOH or phosphate/citrate buffers. Incubate samples at 25°C and 37°C, monitoring degradation via UV-Vis (λmax ~300–350 nm for xanthenones) at 0, 24, 48, and 72 hours.

- Thermal stability : Use accelerated stability testing (40°C–60°C) with periodic sampling. Analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways .

- Data interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines and include:

- Detailed stoichiometry : Molar ratios of reactants, catalysts, and solvents.

- Reaction monitoring : TLC Rf values and visualization methods (UV, iodine staining).

- Crystallographic data : If available, report unit cell parameters (e.g., monoclinic P21/c symmetry observed in related xanthenones) .

- Ethical compliance : Adhere to safety protocols (e.g., fume hood use, PPE) as per GHS hazard codes H302 (harmful if swallowed) and H319 (eye irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.